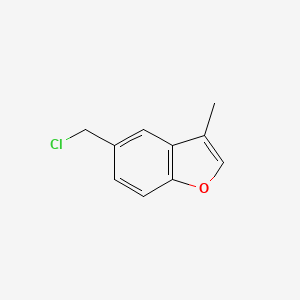
5-(Chloromethyl)-3-methyl-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-methyl-1-benzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of a chloromethyl group at the 5-position and a methyl group at the 3-position of the benzofuran ring gives this compound unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-methyl-1-benzofuran typically involves the chloromethylation of 3-methyl-1-benzofuran. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the benzofuran then attack the carbonyl, followed by rearomatization of the ring .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow processing. This method allows for precise control of reaction conditions, leading to higher yields and selectivity. The use of high fructose corn syrup as a feedstock has been explored, with the chloromethylation reaction optimized for continuous flow systems .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chloromethyl)-3-methyl-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, potassium thiocyanate, or primary amines under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include benzofuran aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted benzofurans.
Applications De Recherche Scientifique
5-(Chloromethyl)-3-methyl-1-benzofuran has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-3-methyl-1-benzofuran involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Chloromethyl)furfural (CMF): A chlorinated derivative of 5-hydroxymethylfurfural, used as a platform chemical for various syntheses.
5-(Bromomethyl)furfural (BMF): Similar to CMF but with a bromine atom, offering different reactivity and applications.
5-(Hydroxymethyl)furfural (HMF): A well-known biomass-derived chemical used in the production of biofuels and bioplastics.
Uniqueness
5-(Chloromethyl)-3-methyl-1-benzofuran is unique due to its fused benzofuran ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in synthesizing complex organic molecules and exploring new chemical reactivities.
Propriétés
Formule moléculaire |
C10H9ClO |
|---|---|
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
5-(chloromethyl)-3-methyl-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,5H2,1H3 |
Clé InChI |
GWPKCFYMJWTSKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC2=C1C=C(C=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















